molecular formula C16H17NO3S B3596528 ISOPROPYL 4-{[2-(2-THIENYL)ACETYL]AMINO}BENZOATE

ISOPROPYL 4-{[2-(2-THIENYL)ACETYL]AMINO}BENZOATE

Cat. No.: B3596528
M. Wt: 303.4 g/mol
InChI Key: FVBABKKPRCUMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ISOPROPYL 4-{[2-(2-THIENYL)ACETYL]AMINO}BENZOATE is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of an isopropyl group, a thienyl group, and an acylamino group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 4-{[2-(2-THIENYL)ACETYL]AMINO}BENZOATE typically involves a multi-step process. One common method includes the acylation of 2-thiophenylacetic acid with isopropyl 4-aminobenzoate. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Solvent recovery and recycling are also integral parts of the industrial process to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 4-{[2-(2-THIENYL)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acylamino moiety can be reduced to an alcohol.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

ISOPROPYL 4-{[2-(2-THIENYL)ACETYL]AMINO}BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ISOPROPYL 4-{[2-(2-THIENYL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thienyl group may play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    ISOPROPYL 4-AMINOBENZOATE: Lacks the thienyl and acylamino groups, resulting in different chemical properties.

    2-(2-THIENYL)ACETIC ACID: Contains the thienyl group but lacks the benzoate ester moiety.

Uniqueness

ISOPROPYL 4-{[2-(2-THIENYL)ACETYL]AMINO}BENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thienyl and benzoate ester moieties allows for versatile applications in various fields.

Properties

IUPAC Name

propan-2-yl 4-[(2-thiophen-2-ylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-11(2)20-16(19)12-5-7-13(8-6-12)17-15(18)10-14-4-3-9-21-14/h3-9,11H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBABKKPRCUMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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